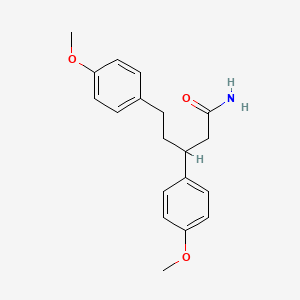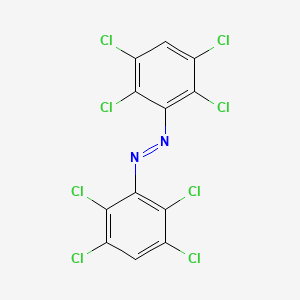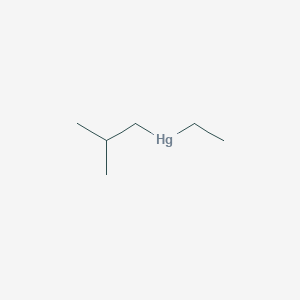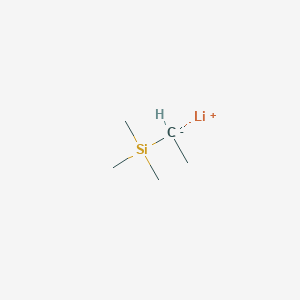
lithium;ethyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;ethyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an ethyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(trimethyl)silane typically involves the reaction of ethyl(trimethyl)silane with a lithium reagent. One common method is the reaction of ethyl(trimethyl)silane with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;ethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triethylamine and lithium diisopropylamide: Used in substitution reactions.
Nickel catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;ethyl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the production of silicon-based materials with unique properties.
Polymer Chemistry: It plays a role in the polymerization of olefins and epoxides.
Biological Research: It is used in the study of silicon-based biocompatible materials.
Wirkmechanismus
The mechanism of action of lithium;ethyl(trimethyl)silane involves the transfer of the lithium atom to a target molecule, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. The trimethylsilyl group provides steric protection, enhancing the selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the ethyl group and lithium atom.
Triethylsilane: Contains an ethyl group but differs in the number of ethyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a silicon atom.
Uniqueness
Lithium;ethyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable reagent in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
79158-44-4 |
|---|---|
Molekularformel |
C5H13LiSi |
Molekulargewicht |
108.2 g/mol |
IUPAC-Name |
lithium;ethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
XGSBUUHNOUNTFY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[CH-][Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
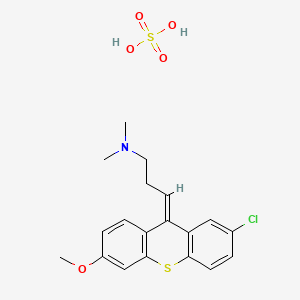

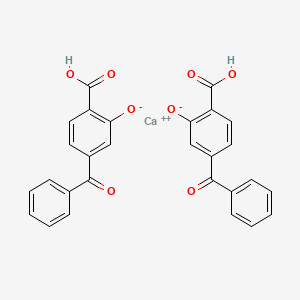
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
